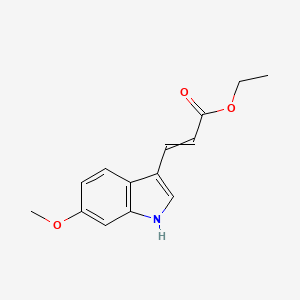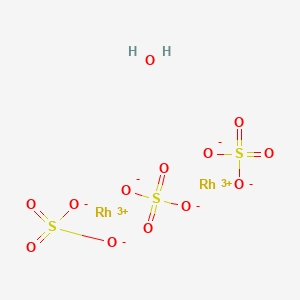![molecular formula C12H6KO8 B14789061 Pyrano[3,2-c][2]benzopyran-2,6-dione, 3,8,9,10-tetrahydroxy-, potassium salt (1:1)](/img/structure/B14789061.png)
Pyrano[3,2-c][2]benzopyran-2,6-dione, 3,8,9,10-tetrahydroxy-, potassium salt (1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrano3,2-cbenzopyran-2,6-dione, 3,8,9,10-tetrahydroxy-, potassium salt (1:1) is a complex organic compound known for its unique structural features and significant biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyrano3,2-cbenzopyran-2,6-dione, 3,8,9,10-tetrahydroxy-, potassium salt (1:1) typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors under controlled conditions, followed by cyclization and oxidation steps. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: Pyrano3,2-cbenzopyran-2,6-dione, 3,8,9,10-tetrahydroxy-, potassium salt (1:1) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives with enhanced biological activities.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds with distinct properties.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others, altering its chemical behavior.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pH levels, and solvent systems to achieve the desired outcomes.
Major Products: The major products formed from these reactions include various derivatives of Pyrano3,2-cbenzopyran-2,6-dione, each with unique structural and functional properties
Wissenschaftliche Forschungsanwendungen
Pyrano3,2-cbenzopyran-2,6-dione, 3,8,9,10-tetrahydroxy-, potassium salt (1:1) has been extensively studied for its applications in:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its antioxidant and cytotoxic activities, making it a potential candidate for developing new therapeutic agents.
Medicine: Explored for its potential in treating various diseases due to its biological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Pyrano3,2-cbenzopyran-2,6-dione, 3,8,9,10-tetrahydroxy-, potassium salt (1:1) involves its interaction with specific molecular targets and pathways. The compound’s highly oxygenated structure allows it to participate in redox reactions, influencing cellular processes and signaling pathways. Its antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Phelligridin G: A highly oxygenated pyranobenzopyran-1,6-dione derivative with antioxidant and cytotoxic activities.
Phelligridin K: Another pyranobenzopyran-1,6-dione derivative known for its antioxidant properties.
Uniqueness: Pyrano3,2-cbenzopyran-2,6-dione, 3,8,9,10-tetrahydroxy-, potassium salt (1:1) stands out due to its specific structural features and the presence of multiple hydroxyl groups, which enhance its reactivity and potential applications. Its potassium salt form also contributes to its solubility and stability, making it suitable for various industrial and research applications.
Eigenschaften
Molekularformel |
C12H6KO8 |
|---|---|
Molekulargewicht |
317.27 g/mol |
InChI |
InChI=1S/C12H6O8.K/c13-4-1-3-7(9(16)8(4)15)10-6(19-11(3)17)2-5(14)12(18)20-10;/h1-2,14-16,18H; |
InChI-Schlüssel |
HLOHAMZJPZRCQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=C3C(=CC(=C(O3)O)O)OC2=O)C(=C(C1=O)O)O.[K] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]propan-1-amine](/img/structure/B14788981.png)

![3-Amino-4-(3-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one](/img/structure/B14788992.png)






![tert-butyl (5S)-2-oxo-9-phenyl-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B14789048.png)

![tert-Butyl 7-methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate](/img/structure/B14789055.png)


